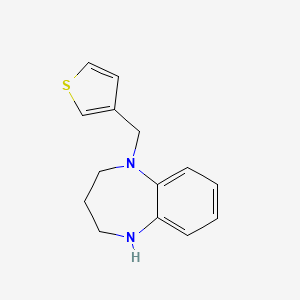
1-(3-Chloro-4-fluorophenyl)sulfonyl-2-methylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-fluorophenyl)sulfonyl-2-methylpiperidin-4-amine, also known as CFM-2, is a chemical compound that has been extensively studied for its potential use in scientific research. CFM-2 is a piperidine derivative that has been shown to have a variety of effects on the body, including acting as a selective blocker of the transient receptor potential vanilloid 1 (TRPV1) ion channel. In
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)sulfonyl-2-methylpiperidin-4-amine involves its selective binding to the TRPV1 ion channel. This binding prevents the ion channel from opening in response to stimuli, such as heat or capsaicin. As a result, the perception of pain and temperature is reduced. 1-(3-Chloro-4-fluorophenyl)sulfonyl-2-methylpiperidin-4-amine has also been shown to have effects on other ion channels and receptors, such as the GABA-A receptor.
Biochemical and Physiological Effects:
1-(3-Chloro-4-fluorophenyl)sulfonyl-2-methylpiperidin-4-amine has a variety of biochemical and physiological effects on the body. As a selective blocker of the TRPV1 ion channel, it can reduce the perception of pain and temperature. It has also been shown to have anxiolytic and antidepressant effects, possibly through its effects on the GABA-A receptor. 1-(3-Chloro-4-fluorophenyl)sulfonyl-2-methylpiperidin-4-amine has been shown to have a relatively short half-life in the body, with a rapid onset of action and a relatively short duration of action.
Advantages and Limitations for Lab Experiments
1-(3-Chloro-4-fluorophenyl)sulfonyl-2-methylpiperidin-4-amine has several advantages for use in lab experiments. It is a selective blocker of the TRPV1 ion channel, which allows for specific targeting of this ion channel. It has also been shown to have a relatively short half-life, which allows for rapid onset and offset of its effects. However, 1-(3-Chloro-4-fluorophenyl)sulfonyl-2-methylpiperidin-4-amine has some limitations as well. It has been shown to have off-target effects on other ion channels and receptors, which can complicate interpretation of results. Its short half-life can also make it difficult to maintain consistent levels of the compound in the body over time.
Future Directions
There are several future directions for 1-(3-Chloro-4-fluorophenyl)sulfonyl-2-methylpiperidin-4-amine research. One area of interest is the development of more selective TRPV1 ion channel blockers. 1-(3-Chloro-4-fluorophenyl)sulfonyl-2-methylpiperidin-4-amine has been shown to have off-target effects on other ion channels and receptors, and more selective compounds could help to reduce these effects. Another area of interest is the development of longer-acting compounds that can maintain consistent levels in the body over time. Additionally, further research is needed to explore the potential applications of 1-(3-Chloro-4-fluorophenyl)sulfonyl-2-methylpiperidin-4-amine in the treatment of anxiety and depression.
Synthesis Methods
The synthesis of 1-(3-Chloro-4-fluorophenyl)sulfonyl-2-methylpiperidin-4-amine involves the reaction of 1-(3-chloro-4-fluorophenyl)sulfonyl-2-methylpiperidine with 4-aminobutyric acid. The reaction is typically carried out in the presence of a catalyst, such as palladium on carbon, and under high pressure and temperature conditions. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)sulfonyl-2-methylpiperidin-4-amine has been studied extensively for its potential use in scientific research. One of its primary applications is as a selective blocker of the TRPV1 ion channel. This ion channel is involved in the perception of pain and temperature, and blocking it can be useful in the treatment of chronic pain conditions. 1-(3-Chloro-4-fluorophenyl)sulfonyl-2-methylpiperidin-4-amine has also been shown to have potential applications in the treatment of other conditions, such as anxiety and depression.
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-2-methylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2O2S/c1-8-6-9(15)4-5-16(8)19(17,18)10-2-3-12(14)11(13)7-10/h2-3,7-9H,4-6,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTVNAZTGBJFOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-5-[(4-fluorobenzoyl)amino]benzoic acid](/img/structure/B6646397.png)


![1-[5-[(3S)-3-aminopyrrolidin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone](/img/structure/B6646419.png)



![2-[(2-Amino-1-cyclohexylethyl)amino]-5-fluorobenzonitrile](/img/structure/B6646452.png)



![1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-phenylpropan-2-ol](/img/structure/B6646484.png)
![1-N-[(4-fluoro-3-methylphenyl)methyl]-1-N,4-dimethylpentane-1,3-diamine](/img/structure/B6646491.png)
![3-[(6-Methoxy-3-nitropyridin-2-yl)amino]piperidin-2-one](/img/structure/B6646501.png)